molecular formula C21H15NO4S B5202515 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one

2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one

Cat. No. B5202515
M. Wt: 377.4 g/mol
InChI Key: LSKVZJYZJMDXCO-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one, also known as DMNB-F, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development.

Mechanism of Action

The mechanism of action of 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been found to inhibit the expression of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects:
2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the reduction of oxidative stress. 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has also been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative damage and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one for lab experiments is its high potency and specificity, which allows for the selective targeting of cancer cells and inflammatory pathways. 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one of the limitations of 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one. One area of interest is the development of 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one, which may lead to the identification of new drug targets. Additionally, the potential neuroprotective effects of 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is synthesized through a multi-step process that involves the reaction between 2-acetylbenzoic acid and 2-mercaptobenzothiazole, followed by the reaction between the resulting compound and 4,5-dimethyl-2-nitrobenzaldehyde. The final product is obtained through the condensation of the intermediate compound with 2-furylcarboxaldehyde. The synthesis method of 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to have potential applications in various fields of scientific research. In particular, it has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has also been investigated for its anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases, including neurodegenerative disorders and cardiovascular diseases.

properties

IUPAC Name

(2E)-2-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-12-9-16(17(22(24)25)10-13(12)2)18-8-7-14(26-18)11-20-21(23)15-5-3-4-6-19(15)27-20/h3-11H,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKVZJYZJMDXCO-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

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